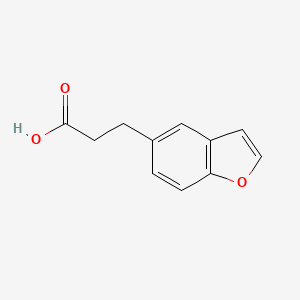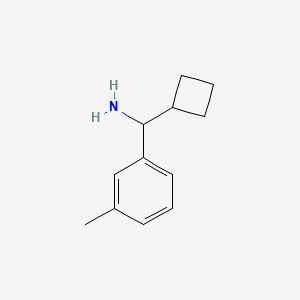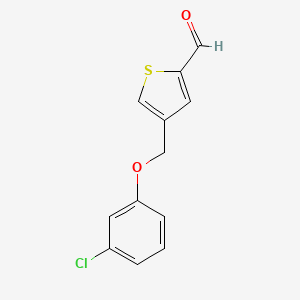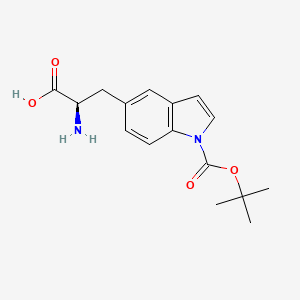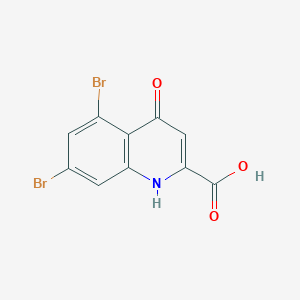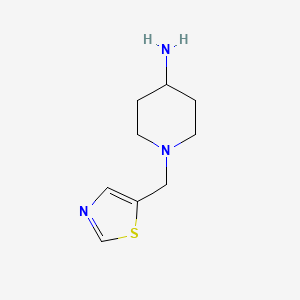
1-(Thiazol-5-ylmethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiazol-5-ylmethyl)piperidin-4-amine is a compound that features a thiazole ring and a piperidine ring Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-(Thiazol-5-ylmethyl)piperidin-4-amine typically involves the reaction of thiazole derivatives with piperidine derivatives. One common method is the reductive amination of thiazole aldehydes with piperidine amines under catalytic hydrogenation conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-(Thiazol-5-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-(Thiazol-5-ylmethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Thiazol-5-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
1-(Thiazol-5-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring but differ in their substituents and biological activities.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-amine share the piperidine ring but have different functional groups and applications.
Thiazole-piperidine hybrids: Compounds like 1-(Thiazol-2-ylmethyl)piperidin-4-amine and 1-(Thiazol-4-ylmethyl)piperidin-4-amine have similar structures but differ in the position of the thiazole ring attachment, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-thiazol-5-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-8-1-3-12(4-2-8)6-9-5-11-7-13-9/h5,7-8H,1-4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSPKKVQGAEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
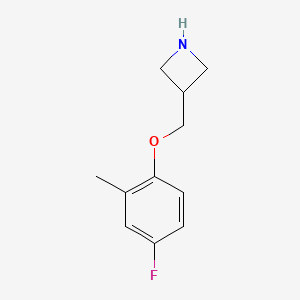
![3-(Cyclopropylamino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12994043.png)
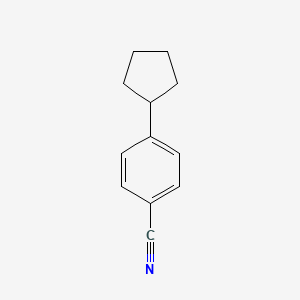
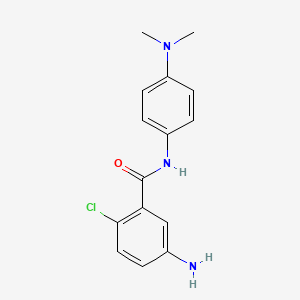
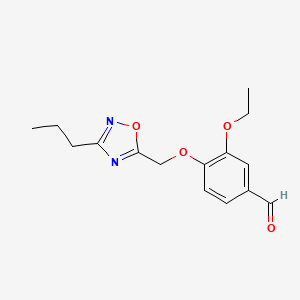
![6-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B12994070.png)
![3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994075.png)

